molecular formula C10H14O3 B1589634 1-(4-Methoxyphenoxy)-2-propanol CAS No. 42900-54-9

1-(4-Methoxyphenoxy)-2-propanol

Cat. No. B1589634
CAS RN: 42900-54-9
M. Wt: 182.22 g/mol
InChI Key: VRJJZESAMSRBTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was achieved in four steps with an overall yield of 9% . The intermediates were also isolated and characterized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 1-(4-(4-Methoxyphenoxy)phenyl)ethanone has a molecular formula of C15H14O3, an average mass of 242.270 Da, and a monoisotopic mass of 242.094299 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(4-Methoxyphenoxy)-2-propanol .

Scientific Research Applications

  • Phenoxy Acetamide Derivatives

    • Field : Medicinal Chemistry
    • Application : Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) are studied for their potential as therapeutic candidates . They are used to design and develop new pharmaceutical compounds .
    • Method : The synthesis of phenoxy oxazolines begins with substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids .
    • Results : The research is ongoing, and the aim is to design new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality .
  • m-Aryloxy Phenols

    • Field : Industrial Chemistry
    • Application : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings. They serve as antioxidants, ultraviolet absorbers, and flame retardants .
    • Method : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups .
    • Results : m-Aryloxy phenols improve the thermal stability and flame resistance of materials. They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Synthesis of 1-[4-(3-hydroxyphenoxy)phenyl]propan-1-one

    • Field : Organic Chemistry
    • Application : This compound is synthesized from alcohol using PCC (Pyridinium Chlorochromate). The alcohol is oxidized to obtain 1-(4-(3-methoxyphenoxy)phenyl)propane-1-one .
    • Method : The synthesis involves the use of BBr3 (Boron tribromide) to remove the methyl group and produce 1-[4-(3-hydroxyphenoxy)phenyl]propane-1-one .
    • Results : The yield of 1-(4-(3-methoxyphenoxy)phenyl)propane-1-one was 89%, and the yield of 1-[4-(3-hydroxyphenoxy)phenyl]propane-1-one was 62% .
  • Synthesis of 4-(4-(4-(4-Methoxyphenoxy)Phenoxy)Phenyl)-6-Phenylpyrimidine 2-Amine

    • Field : Medicinal Chemistry
    • Application : This compound is synthesized for biological evaluation .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The results of the biological evaluation are not provided in the source .
  • Synthesis of Anilines

    • Field : Organic Chemistry
    • Application : Anilines are intermediates in the synthesis of a wide variety of substances and have biological and industrial importance . They are used in the synthesis of pharmaceuticals, dyes, and polymers .
    • Method : The synthesis of anilines involves various reactions, mechanisms, and catalysts. It includes reactions of secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .
    • Results : The synthesis of anilines provides a wide range of compounds with different properties and applications .
  • 1-(4-(4-Methoxyphenoxy)phenyl)ethanone

    • Field : Organic Chemistry
    • Application : This compound is a derivative of “1-(4-Methoxyphenoxy)-2-propanol”. It’s a chemical compound with the molecular formula C15H14O3 .
    • Method : The specific method of synthesis is not mentioned in the source .
    • Results : The results of the synthesis or the applications of this compound are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxybenzoic acid, suggests that it should be used with personal protective equipment and is not advised for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJZESAMSRBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444306
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenoxy)-2-propanol

CAS RN

42900-54-9
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Deegan, OW Gooding, S Baudart, JA Porco Jr - Tetrahedron letters, 1997 - Elsevier
Ethers derived from ArgoGel ® -Wang-Chloride resin have been prepared and evaluated in both trifluoroacetic acid and DDQ-mediated cleavage protocols. DDQ cleavage of resin-…
Number of citations: 74 www.sciencedirect.com

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